methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
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Overview
Description
Methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group, a morpholine ring, and a pyrazole core, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole core, followed by the introduction of the fluorophenyl group and the morpholine ring. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate include other pyrazole derivatives with different substituents. Examples include:
- 1-(4-chlorophenyl)-3-methyl-1H-pyrazole
- 1-(4-bromophenyl)-3-methyl-1H-pyrazole
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
Methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex pyrazole derivative that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and analgesic properties. This article delves into the compound's pharmacological profile, synthesizing findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a pyrazole core substituted with a fluorophenyl group and a morpholine moiety, which are known to influence its biological interactions. The presence of these functional groups is crucial for the compound's activity against various biological targets.
1. Anti-inflammatory Activity
This compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX), particularly COX-II, which plays a significant role in inflammatory processes. Studies have shown that pyrazole derivatives exhibit varying degrees of COX inhibition:
These values indicate that this compound may possess comparable or superior anti-inflammatory properties relative to established drugs like Celecoxib.
2. Analgesic Effects
The analgesic potential of this compound has been supported by in vivo studies demonstrating its efficacy in reducing pain responses in animal models. The mechanisms underlying these effects may involve the modulation of pain pathways through COX inhibition and possibly other receptors like the cannabinoid receptors.
3. Neuroprotective Properties
Research indicates that certain pyrazole derivatives can exhibit neuroprotective effects by inhibiting metabolic enzymes such as acetylcholinesterase (AChE). The compound's structural characteristics may enhance its interaction with these enzymes, suggesting potential applications in neurodegenerative diseases:
Case Studies
Several studies have highlighted the biological activity of this compound and related compounds:
Study 1: COX Inhibition and Anti-inflammatory Activity
In a comparative study, various pyrazole derivatives were synthesized and screened for COX inhibition. Methyl [(4Z)... showed significant COX-II inhibitory activity with minimal ulcerogenic effects, making it a promising candidate for further development as an anti-inflammatory agent .
Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective effects of pyrazole derivatives, including this compound, against AChE and α-Glycosidase. Results indicated potent inhibition, suggesting potential therapeutic applications in treating Alzheimer's disease .
Properties
Molecular Formula |
C20H25FN4O4 |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
methyl 2-[2-(4-fluorophenyl)-4-[C-methyl-N-(2-morpholin-4-ylethyl)carbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C20H25FN4O4/c1-14(22-7-8-24-9-11-29-12-10-24)19-17(13-18(26)28-2)23-25(20(19)27)16-5-3-15(21)4-6-16/h3-6,23H,7-13H2,1-2H3 |
InChI Key |
LUFSCSMAPSOXKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCN1CCOCC1)C2=C(NN(C2=O)C3=CC=C(C=C3)F)CC(=O)OC |
Origin of Product |
United States |
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